
O-Acetyl Tramadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyl Tramadol is a synthetic opioid analgesic derived from tramadol. It is known for its potent pain-relieving properties and is used in the management of moderate to severe pain. The compound is structurally related to tramadol, with the addition of an acetyl group, which enhances its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Tramadol typically involves the acetylation of tramadol. The process begins with the reaction of tramadol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the tramadol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in a controlled environment to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: O-Acetyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
O-Acetyl Tramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of opioid synthesis and modification.
Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
O-Acetyl Tramadol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It binds to and activates μ-opioid receptors, leading to analgesia.
Serotonin and Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
Molecular Targets and Pathways: The primary molecular targets are the μ-opioid receptors, and the pathways involved include the modulation of neurotransmitter release and inhibition of pain signal transmission.
Comparison with Similar Compounds
Tramadol: The parent compound, with similar analgesic properties but less potent.
Tapentadol: Another synthetic opioid with dual mechanisms of action, similar to O-Acetyl Tramadol.
Oxycodone: A potent opioid analgesic with a different chemical structure but similar pain-relieving effects.
Uniqueness: this compound is unique due to its enhanced potency and dual mechanism of action, which combines opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This makes it a versatile and effective analgesic with a broad range of applications.
Properties
CAS No. |
1413642-27-9 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.418 |
IUPAC Name |
[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |
InChI Key |
LQUPISJKOHCHAY-AEFFLSMTSA-N |
SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Synonyms |
(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


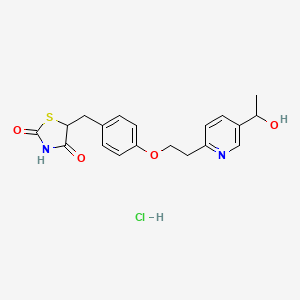
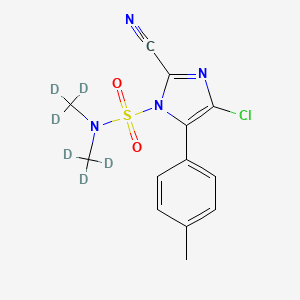

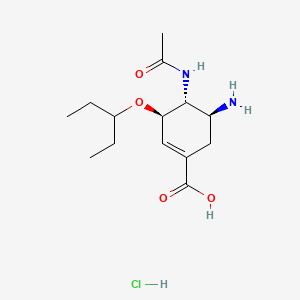
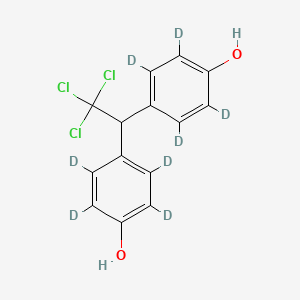

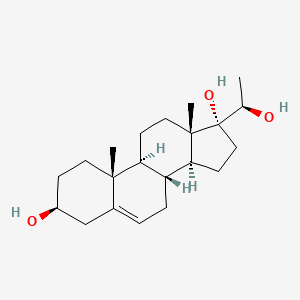
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
